For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of N,N-Diethyl-p-phenylenediamine Oxalate Salt
This technical guide provides a detailed overview of the primary synthesis pathways for N,N-Diethyl-p-phenylenediamine (DEPP) and its subsequent conversion to the oxalate salt. The information is compiled for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the synthetic methodologies, experimental protocols, and associated quantitative data.
Introduction
N,N-Diethyl-p-phenylenediamine (DEPP), also known as p-amino-N,N-diethylaniline, is a chemical compound widely used as a developing agent in color photography and as an indicator in analytical chemistry for the detection of oxidants, particularly in water treatment.[1][2] For many applications, DEPP is prepared as a salt, such as the hydrochloride, sulfate, or oxalate, to improve its stability and handling properties.[3][4] The oxalate salt, in particular, is noted for its use as an analytical reagent.[2] This document outlines the principal synthetic routes to obtain DEPP and its oxalate salt.
Core Synthesis Pathways of N,N-Diethyl-p-phenylenediamine
There are two primary, well-established methods for the synthesis of N,N-Diethyl-p-phenylenediamine:
-
Route A: Nitrosation of N,N-diethylaniline followed by a reduction step.[1][4]
-
Route B: Reduction of N,N-diethyl-4-nitroaniline.[3]
-
Route C: Nucleophilic aromatic substitution of 4-fluoronitrobenzene with diethylamine, followed by reduction of the nitro group.[3][5]
The free base obtained from these routes can then be converted to the desired oxalate salt.
Pathway A: Nitrosation and Reduction of N,N-Diethylaniline
This is a widely employed industrial method that involves two main chemical transformations.[1] First, N,N-diethylaniline undergoes nitrosation at the para position through an electrophilic aromatic substitution mechanism, forming p-nitroso-N,N-diethylaniline.[4] This intermediate is then reduced to yield N,N-Diethyl-p-phenylenediamine.[4]
Pathway B: Reduction of N,N-Diethyl-4-nitroaniline
This pathway involves the direct reduction of the nitro group of N,N-diethyl-4-nitroaniline to an amine group. This can be achieved through various reduction methods, including the use of metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas, or with metals in acidic conditions, like zinc powder in hydrochloric acid.[3]
Pathway C: From 4-Fluoronitrobenzene
This two-step synthesis begins with the nucleophilic aromatic substitution of 4-fluoronitrobenzene with diethylamine to form N,N-diethyl-4-nitroaniline.[3][5] The resulting intermediate is then reduced to N,N-Diethyl-p-phenylenediamine, similar to Pathway B.[3]
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of N,N-Diethyl-p-phenylenediamine and its subsequent conversion to the oxalate salt.
Protocol for Pathway A: Nitrosation and Reduction
This protocol is based on a patented method for producing N,N-diethyl-1,4-phenylenediamine hydrochloride, which can be adapted for the free base.[6]
Step 1: Nitrosation
-
In a three-necked flask equipped with a stirrer and thermometer, add 150 mL of water, 37.5 mL of N,N-diethylaniline, and 61 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-10°C using an ice-salt bath.[6]
-
While stirring, slowly add a solution of 37 g of sodium nitrite in 53 mL of water, maintaining the temperature between 0-10°C.[6]
-
After the addition is complete, continue to stir the mixture isothermally for 2.5 to 3 hours.[6] The product of this step is an aqueous solution of p-nitroso-N,N-diethylaniline.
Step 2: Reduction
-
To the solution from the previous step, add 150 mL of water and 50 mL of concentrated hydrochloric acid.
-
Gradually add 46 g of zinc powder while stirring, ensuring the temperature is maintained between 15-20°C.[6]
-
Continue the reaction for 1.5 to 2.5 hours.[6]
Step 3: Purification
-
Make the reaction mixture strongly basic by adding sodium hydroxide solution to a pH of 14.[6]
-
Separate the organic layer and purify by vacuum distillation.
-
Collect the fraction distilling at 115-116°C under 5 mmHg pressure to obtain pure N,N-Diethyl-p-phenylenediamine.[6]
Protocol for Pathway C: From 4-Fluoronitrobenzene
This protocol is derived from a method described in a patent.[3][5]
Step 1: Synthesis of N,N-diethyl-4-nitroaniline (Intermediate)
-
Dissolve 316 mg (2.2 mmol) of 4-fluoronitrobenzene in 5 mL of DMSO.
-
Add 464 mg (3.4 mmol) of potassium carbonate and 327 mg (4.4 mmol) of diethylamine.
-
Stir the mixture overnight at 90°C.[3]
-
After cooling, add water to the reaction mixture and extract twice with ethyl acetate.
-
Wash the combined organic layers twice with a saturated NaCl solution and dry over Na2CO3.
-
Evaporate the solvent and purify the residue by silica gel column chromatography (hexane:ethyl acetate = 2:1) to yield N,N-diethyl-4-nitroaniline.[3]
Step 2: Reduction to N,N-Diethyl-p-phenylenediamine
-
Dissolve 369 mg (1.9 mmol) of the intermediate from the previous step in 20 mL of methanol.
-
Add 141 mg of Pd/C (10% on activated carbon).
-
Stir the mixture overnight under a hydrogen atmosphere at room temperature.[3]
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography (hexane:ethyl acetate = 1:1) to obtain N,N-Diethyl-p-phenylenediamine.[3]
Protocol for Oxalate Salt Formation
The final step involves the reaction of the synthesized N,N-Diethyl-p-phenylenediamine free base with oxalic acid to form the oxalate salt.
Experimental Procedure:
-
Dissolve the purified N,N-Diethyl-p-phenylenediamine in a suitable solvent such as ethanol or diethyl ether.
-
Separately, prepare a saturated solution of oxalic acid in the same solvent.
-
Slowly add the oxalic acid solution to the DEPP solution with stirring.
-
The N,N-Diethyl-p-phenylenediamine oxalate salt will precipitate out of the solution.
-
Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the synthesis pathways.
Table 1: Yields for Synthesis Pathways
| Pathway | Intermediate Product | Intermediate Yield | Final Product | Final Yield | Reference |
| Pathway C | N,N-diethyl-4-nitroaniline | 89% | N,N-Diethyl-p-phenylenediamine | 90% (from intermediate) | [3] |
| Nitrosation/Reduction | - | - | N,N-diethyl-p-phenylenediamine sulphate | 98% | [7] |
Table 2: Physical and Chemical Properties of N,N-Diethyl-p-phenylenediamine Oxalate Salt
| Property | Value | Reference |
| CAS Number | 62637-92-7 | [8][9] |
| Molecular Formula | C10H16N2 · C2H2O4 | [10] |
| Molecular Weight | 254.28 g/mol | |
| Appearance | White to yellow powder or crystals | |
| Melting Point | 145 °C (decomposes) | [2] |
| Purity | ≥85% (TLC) | |
| Solubility | 50 mg/mL in 1 M HCl | [2] |
Conclusion
The synthesis of N,N-Diethyl-p-phenylenediamine oxalate salt is a multi-step process that can be achieved through several reliable pathways. The choice of a particular route may depend on the availability of starting materials, desired purity, and scale of the reaction. The nitrosation and reduction of N,N-diethylaniline is a common industrial method, while the route starting from 4-fluoronitrobenzene offers high yields in a laboratory setting. Proper purification of the intermediate free base is crucial before the final salt formation step to ensure the high purity of the N,N-Diethyl-p-phenylenediamine oxalate salt required for its applications in analytical chemistry and other fields.
References
- 1. N,N-Diethyl-P-phenylenediamine | 93-05-0 | Benchchem [benchchem.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Page loading... [guidechem.com]
- 4. Buy N,N-Diethyl-p-phenylenediamine sulfate | 6065-27-6 [smolecule.com]
- 5. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 6. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 7. CN101607915A - A kind of N, N-diethyl-1, the preparation method of 4-phenylenediamine sulphate - Google Patents [patents.google.com]
- 8. scbt.com [scbt.com]
- 9. N,N-Diethyl-p-phenylenediamine oxalate | 62637-92-7 [chemicalbook.com]
- 10. N,N-Diethyl-p-phenylenediamine oxalate | CymitQuimica [cymitquimica.com]
